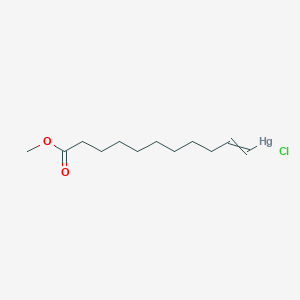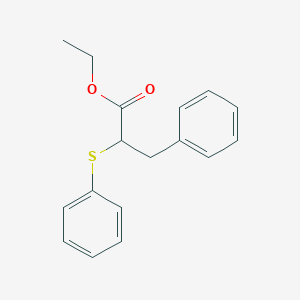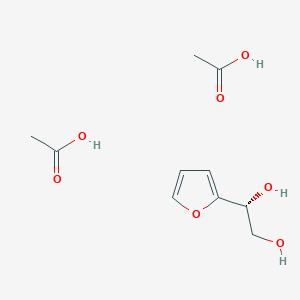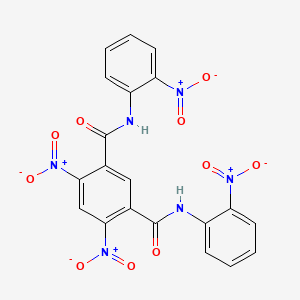
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- is a complex compound that integrates copper with D-arabino-hexos-2-ulose and aminothioxomethyl hydrazonato ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- typically involves the reaction of copper salts with D-arabino-hexos-2-ulose and aminothioxomethyl hydrazine under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the ligands and copper center.
Substitution: Ligands can be substituted with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to adjust the pH. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) species.
科学研究应用
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in materials science for developing new materials with unique properties.
作用机制
The mechanism of action of Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, influencing biochemical pathways and processes. The aminothioxomethyl hydrazonato ligands play a crucial role in stabilizing the complex and facilitating its interactions.
相似化合物的比较
Similar Compounds
- Copper, (D-glucosone bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)
- Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(1-))-(SP-4-4)
Uniqueness
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- is unique due to its specific combination of ligands and copper center, which imparts distinct chemical and biological properties
属性
CAS 编号 |
54446-28-5 |
|---|---|
分子式 |
C8H14CuN6O4S2 |
分子量 |
385.9 g/mol |
IUPAC 名称 |
copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3,4,5,6-tetrahydroxyhexan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6O4S2.Cu/c9-7(19)13-11-1-3(12-14-8(10)20)5(17)6(18)4(16)2-15;/h1,4-6,15-18H,2H2,(H3,9,13,19)(H3,10,14,20);/q;+2/p-2/b11-1+,12-3?; |
InChI 键 |
SZNHBUVKOTXDLF-IDEULRCGSA-L |
手性 SMILES |
C(C(C(C(C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-])O)O)O)O.[Cu+2] |
规范 SMILES |
C(C(C(C(C(=NN=C(N)[S-])C=NN=C(N)[S-])O)O)O)O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)





![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)
